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  • Product: 2-Ethyl-1-iodo-4-methoxybenzene
  • CAS: 98995-69-8

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-Ethyl-1-iodo-4-methoxybenzene

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-1-iodo-4-methoxybenzene Introduction 2-Ethyl-1-iodo-4-methoxybenzene is an organoiodine compound with potential applications as a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-1-iodo-4-methoxybenzene

Introduction

2-Ethyl-1-iodo-4-methoxybenzene is an organoiodine compound with potential applications as a key intermediate in organic synthesis. Its structure, featuring an electron-rich aromatic ring with three distinct substituents, makes it a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Iodinated aromatic compounds are valuable precursors for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of a proposed synthetic route for 2-Ethyl-1-iodo-4-methoxybenzene and the analytical techniques for its characterization, aimed at researchers and professionals in drug development and chemical synthesis.

Synthesis of 2-Ethyl-1-iodo-4-methoxybenzene

Theoretical Framework: Electrophilic Aromatic Iodination

The synthesis of 2-Ethyl-1-iodo-4-methoxybenzene is achieved through an electrophilic aromatic substitution reaction. In this type of reaction, an electrophile (in this case, an iodine cation or a polarized iodine species) attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. The reactivity and regioselectivity of the substitution are governed by the existing substituents on the benzene ring.

The starting material, 4-ethylanisole (4-methoxyethylbenzene), possesses two activating groups: a methoxy group (-OCH₃) and an ethyl group (-CH₂CH₃). Both are ortho, para-directing substituents. The methoxy group is a strongly activating group due to the resonance effect of the lone pairs on the oxygen atom, which delocalizes electron density into the ring. The ethyl group is a weakly activating group through an inductive effect.

Since the para position to the strongly activating methoxy group is occupied by the ethyl group, the incoming electrophile is directed to the ortho positions. Steric hindrance from the adjacent ethyl group will favor the substitution at the position ortho to the methoxy group and meta to the ethyl group.

Direct iodination with molecular iodine (I₂) is often a reversible reaction and requires an oxidizing agent to remove the hydrogen iodide (HI) byproduct and drive the reaction to completion.[2] A variety of iodinating agents and conditions have been developed for activated aromatic systems, including the use of N-iodosuccinimide (NIS), iodine monochloride (ICl), or iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide.[3][4]

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2-Ethyl-1-iodo-4-methoxybenzene is the direct iodination of 4-ethylanisole using iodine and an oxidizing agent. This method is advantageous due to the availability of the starting materials and the straightforward nature of the reaction.

Experimental Protocol: Iodination of 4-Ethylphenetole

This protocol is adapted from established methods for the iodination of activated aromatic rings.

Materials:

  • 4-Ethylanisole

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethanol

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylanisole in ethanol.

  • Add iodine crystals to the solution and stir until they are partially dissolved.

  • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain a gentle reaction.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color of the iodine disappears.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Ethyl-1-iodo-4-methoxybenzene.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. Hydrogen peroxide acts as an oxidizing agent to generate the electrophilic iodine species in situ. The methoxy and ethyl groups on the benzene ring activate it towards electrophilic attack and direct the incoming iodine to the ortho position relative to the methoxy group.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 4-Ethylanisole Mixing Mixing and Stirring Reactant1->Mixing Reactant2 Iodine (I₂) Reactant2->Mixing Reactant3 Hydrogen Peroxide (H₂O₂) Reactant3->Mixing Solvent Ethanol Solvent->Mixing Reaction Reflux Mixing->Reaction Quenching Quenching with Na₂S₂O₃ Reaction->Quenching Extraction Extraction with CH₂Cl₂ Quenching->Extraction Washing Washing with NaHCO₃ and Brine Extraction->Washing Drying Drying with MgSO₄ Washing->Drying Purification Column Chromatography Drying->Purification Product 2-Ethyl-1-iodo-4-methoxybenzene Purification->Product

Caption: Synthesis workflow for 2-Ethyl-1-iodo-4-methoxybenzene.

Characterization of 2-Ethyl-1-iodo-4-methoxybenzene

The structural confirmation and purity assessment of the synthesized 2-Ethyl-1-iodo-4-methoxybenzene are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR spectroscopy provides information about the number of different types of protons and their chemical environments.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~ 7.6d
~ 6.8dd
~ 6.6d
~ 3.8s
~ 2.6q
~ 1.2t

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon atoms in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~ 158Ar-C-OCH₃
~ 140Ar-C-Ethyl
~ 139Ar-C-H ortho to I
~ 115Ar-C-H meta to I
~ 112Ar-C-H ortho to Ethyl
~ 85Ar-C-I
~ 55-OCH₃
~ 28-CH₂CH₃
~ 15-CH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode
3050-3000C-H stretch
2960-2850C-H stretch
1600-1450C=C stretch
1250-1200C-O stretch
~ 800C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.[5]

Predicted Mass Spectrometry Data
m/z Assignment
~ 262[M]⁺ (C₉H₁₁IO)⁺
~ 247[M - CH₃]⁺
~ 233[M - C₂H₅]⁺
~ 135[M - I]⁺
~ 127[I]⁺
Characterization Workflow

Characterization_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Product Purified 2-Ethyl-1-iodo-4-methoxybenzene NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Characterization Characterized Compound Structure_Confirmation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Characterization workflow for 2-Ethyl-1-iodo-4-methoxybenzene.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Iodine is corrosive and can cause stains. Handle with care.

  • Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and combustible materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Conclusion

This technical guide outlines a robust and accessible methodology for the synthesis of 2-Ethyl-1-iodo-4-methoxybenzene from 4-ethylanisole via electrophilic iodination. The detailed characterization plan, employing a suite of standard spectroscopic techniques, ensures the unambiguous identification and purity verification of the final product. The successful synthesis of this compound provides a valuable intermediate for further synthetic transformations, particularly in the realm of cross-coupling reactions, thereby facilitating the development of novel chemical entities for various scientific applications.

References

  • Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2002). 1-Iodo-4-methoxy-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1143-o1144. [Link]

  • PubChem. (n.d.). 4-Iodoanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2020). Electrode-switchable: exploring this new strategy to achieve regiodivergent azidoiodination of alkenes. Chemical Communications, 56(82), 12406-12409. [Link]

  • ResearchGate. (n.d.). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Retrieved from [Link]

  • Holch, R., & Culbertson, J. B. (1932). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 39(1), 164. [Link]

  • PrepChem. (2023). Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of 2-iodobutane. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. [Link]

  • Organic Syntheses. (n.d.). Iodosobenzene. [Link]

  • Gilbert, D. (2014). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. University of Mississippi eGrove. [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • Klare, S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5049-5053. [Link]

  • Google Patents. (2012).
  • Google Patents. (1986). EP0181790A1 - Method for the synthesis of iodobenzene.
  • Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • ResearchGate. (2025). (PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. [Link]

  • ChemBK. (2024). 4-ETHYLANISOLE. [Link]

  • Chemistry Unleashed. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2 [Video]. YouTube. [Link]

  • PubChem. (n.d.). o-Iodoanisole. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

  • CBSE. (n.d.). Additional Practice Questions. [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Ethyl-1-iodo-4-methoxybenzene in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethyl-1-iodo-4-methoxybenzene, a substituted aromatic compound with significant potential in synthetic chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethyl-1-iodo-4-methoxybenzene, a substituted aromatic compound with significant potential in synthetic chemistry and materials science. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes theoretical principles, predictive analysis based on structural analogues, and detailed experimental protocols. We explore the physicochemical properties of the target molecule, predict its solubility in a range of common organic solvents, and provide a robust, self-validating methodology for researchers to determine precise solubility parameters. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for process development, reaction optimization, and formulation.

Introduction: The Significance of Solubility in a Molecular Context

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the utility of a chemical compound in a vast array of applications.[1][2] For a molecule such as 2-Ethyl-1-iodo-4-methoxybenzene, a precise understanding of its solubility profile is paramount for its effective use in organic synthesis, purification processes like recrystallization, and as a precursor in the development of novel materials and pharmaceutical agents.[3] The interplay of its constituent functional groups—an ethyl group, an iodine atom, and a methoxy group on a benzene scaffold—creates a unique molecular architecture that governs its interactions with various solvents. This guide aims to deconstruct these interactions to provide a predictive and practical framework for its application.

Molecular Architecture and Physicochemical Properties

To understand the solubility of 2-Ethyl-1-iodo-4-methoxybenzene, a thorough examination of its molecular structure and resultant physical properties is essential.

Structural Analysis

The molecule consists of a central benzene ring substituted with four different groups, leading to a specific substitution pattern that influences its polarity, polarizability, and potential for intermolecular interactions.

  • Benzene Ring: The aromatic core is inherently nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Iodo Group (-I): The iodine atom is large and highly polarizable, contributing to significant London dispersion forces. While the C-I bond has a dipole moment, the overall contribution to polarity is moderate.

  • Methoxy Group (-OCH₃): The ether linkage introduces a polar C-O bond and a lone pair of electrons on the oxygen atom, making it a hydrogen bond acceptor. This group imparts a degree of polarity to the molecule.

  • Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the overall lipophilicity and steric bulk of the molecule.

Diagram: Molecular Structure of 2-Ethyl-1-iodo-4-methoxybenzene

Caption: Structure of 2-Ethyl-1-iodo-4-methoxybenzene.

Predicted Physicochemical Properties

While experimental data for 2-Ethyl-1-iodo-4-methoxybenzene is scarce, we can infer its properties from structurally similar compounds and computational predictions. For instance, 4-iodoanisole (p-iodoanisole), which lacks the ethyl group, is a solid that is soluble in benzene and ether but insoluble in water.[4] The addition of an ethyl group to this structure would be expected to increase its lipophilicity and molecular weight.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~278.1 g/mol Calculated from atomic weights.
Polarity Moderately polarThe presence of the C-I and C-O bonds introduces dipoles, but the large nonpolar hydrocarbon backbone (benzene ring and ethyl group) dominates.
Hydrogen Bonding Acceptor onlyThe oxygen of the methoxy group can act as a hydrogen bond acceptor. There are no hydrogen bond donors.
Polarizability HighThe iodine atom and the aromatic ring contribute significantly to the molecule's polarizability, enhancing London dispersion forces.

Predictive Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5][6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Based on the molecular characteristics of 2-Ethyl-1-iodo-4-methoxybenzene, we can predict its solubility in various classes of organic solvents.

Diagram: Factors Influencing Solubility

Solubility_Factors cluster_solute 2-Ethyl-1-iodo-4-methoxybenzene Solute Molecular Structure Polarity Moderate Polarity HBA H-Bond Acceptor LDF Strong London Dispersion Forces Solvent_Polarity Polarity Solvent_HBD H-Bond Donor/Acceptor Solvent_Forces Intermolecular Forces Solubility Solubility Outcome Solvent_Polarity->Solubility 'Like Dissolves Like' Solvent_HBD->Solubility H-Bonding Solvent_Forces->Solubility van der Waals

Caption: Interplay of solute and solvent properties determining solubility.

Predicted Qualitative Solubility

The following table provides a predictive assessment of the solubility of 2-Ethyl-1-iodo-4-methoxybenzene in common organic solvents.

Solvent ClassExamplesPredicted SolubilityRationale for Prediction
Nonpolar Hexane, Toluene, BenzeneHigh The large, nonpolar surface area of the solute, including the benzene ring, ethyl group, and the highly polarizable iodine atom, will lead to strong van der Waals interactions with nonpolar solvents.[7]
Slightly Polar Diethyl Ether, Tetrahydrofuran (THF)High These solvents can engage in dipole-dipole interactions and the ether oxygen can act as a hydrogen bond acceptor for any potential interactions, though the solute itself is not a hydrogen bond donor. The overall lipophilicity of the solute favors solubility in these solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to High The polarity of these solvents will facilitate dissolution through dipole-dipole interactions with the C-O and C-I bonds of the solute. The methoxy group can also accept hydrogen bonds if the solvent has any acidic protons.
Polar Protic Methanol, EthanolLow to Moderate While the methoxy group can accept hydrogen bonds from these solvents, the large nonpolar portion of the molecule will likely limit solubility. The energy required to disrupt the strong hydrogen bonding network of the protic solvents may not be sufficiently compensated by solute-solvent interactions.
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents are of moderate polarity and are excellent at dissolving a wide range of organic compounds. The polarizability of both the solute (due to iodine) and the solvents will lead to strong dispersion forces, and dipole-dipole interactions will also contribute.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Ethyl-1-iodo-4-methoxybenzene.

Materials and Equipment
  • 2-Ethyl-1-iodo-4-methoxybenzene (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Gravimetric Method for Saturated Solution Preparation

This method, often referred to as the shake-flask method, is a gold standard for determining equilibrium solubility.[8]

  • Preparation: Add an excess amount of 2-Ethyl-1-iodo-4-methoxybenzene to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Continuous agitation is necessary.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent and analyze the concentration of 2-Ethyl-1-iodo-4-methoxybenzene using a pre-calibrated HPLC or GC method.

Diagram: Experimental Workflow for Solubility Determination

Solubility_Workflow A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate at Constant Temperature (e.g., 24-48h with shaking) B->C D 4. Settle Undissolved Solid C->D E 5. Filter Supernatant D->E F 6. Analyze Concentration (e.g., HPLC, GC) E->F G Calculate Solubility (e.g., in g/L or mol/L) F->G

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Sonogashira Coupling of 2-Ethyl-1-iodo-4-methoxybenzene with Terminal Alkynes

Introduction The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira in 1975, stands as a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp) bonds.[1][2] This powerful trans...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira in 1975, stands as a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp) bonds.[1][2] This powerful transformation couples aryl or vinyl halides with terminal alkynes, typically employing a dual catalytic system of palladium and copper(I).[3][4][5] The resulting arylalkynes and conjugated enynes are pivotal structural motifs in a vast array of applications, including the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[2][4][5]

This document provides a detailed guide for the Sonogashira coupling of 2-Ethyl-1-iodo-4-methoxybenzene, an electron-rich and sterically encumbered aryl iodide, with a variety of terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents and conditions, offer a robust and validated experimental protocol, and present a guide for troubleshooting common issues.

Mechanistic Rationale: The Dual Catalytic Cycle

The success of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle: This cycle is responsible for the core cross-coupling event.

    • Reductive Activation: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species, Pd(PPh₃)₂.[1]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 2-Ethyl-1-iodo-4-methoxybenzene, forming a square planar Pd(II) intermediate. This is often the rate-determining step for aryl iodides.

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the palladium center, displacing the iodide ligand.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[1]

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: Copper(I) iodide coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[1]

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne, forming a copper(I) acetylide intermediate.[1][6] This species is now sufficiently nucleophilic to participate in the palladium cycle's transmetalation step. The base also serves to neutralize the hydrogen iodide formed during the reaction.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_int1 Ar-Pd(II)L₂(I) (Oxidative Adduct) pd0->pd_int1 Oxidative Addition (Ar-I) pd_int2 Ar-Pd(II)L₂(C≡CR') pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product Product Ar-C≡CR' pd_int2->product cu_cat Cu(I)I cu_alkyne [H-C≡CR']•CuI (π-Complex) cu_cat->cu_alkyne + H-C≡CR' cu_acetylide Cu(I)-C≡CR' (Copper Acetylide) cu_alkyne->cu_acetylide + Base - H-Base⁺ cu_acetylide->pd_int1 Enters Pd Cycle cu_acetylide->cu_cat Regenerates Cu(I)

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Design: A Rationale-Driven Approach

The choice of each component in the reaction is critical for achieving high yields and purity, especially with a substituted substrate like 2-Ethyl-1-iodo-4-methoxybenzene.

ComponentSelection & Rationale
Aryl Halide 2-Ethyl-1-iodo-4-methoxybenzene: As an aryl iodide, it is highly reactive towards oxidative addition. The electron-donating methoxy group and sterically hindering ortho-ethyl group may slightly retard this step, potentially requiring slightly elevated temperatures (e.g., 40-60 °C) for optimal rates.
Palladium Pre-catalyst PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride): Chosen for its high stability in air, making it easier to handle than Pd(PPh₃)₄.[1] It is reliably reduced to the active Pd(0) species under the reaction conditions. A loading of 1-2 mol% is typically sufficient.
Copper Co-catalyst CuI (Copper(I) iodide): Essential for the classic Sonogashira mechanism.[1][4] A loading of 2-5 mol% is recommended. Caution: The use of copper can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[2][4][7]
Base Triethylamine (Et₃N): Serves the dual purpose of deprotonating the alkyne and scavenging the HI byproduct.[4] It can also serve as a solvent. Using it in excess is standard practice.
Solvent Tetrahydrofuran (THF): An excellent solvent for dissolving the aryl halide and catalyst components. It is relatively non-polar and aprotic. The reaction is often run in a mixture of THF and Et₃N.[8]
Atmosphere Inert (Argon or Nitrogen): Absolutely critical. Oxygen promotes the homocoupling of the alkyne and can lead to the deactivation of the Pd(0) catalyst.[4] All solvents and the reaction vessel must be thoroughly de-gassed.

Detailed Experimental Protocol

This protocol describes the coupling of 2-Ethyl-1-iodo-4-methoxybenzene with phenylacetylene as a representative example. The procedure can be adapted for other terminal alkynes by adjusting molar equivalents accordingly.

3.1 Materials & Reagents

  • 2-Ethyl-1-iodo-4-methoxybenzene (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%)

  • CuI (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (for workup)

  • Saturated aq. NH₄Cl

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

3.2 Equipment

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Septa

  • Syringes and needles

  • Schlenk line or balloon with an inert gas (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • TLC plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and chromatography

3.3 Reaction Setup & Procedure

Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Flask: - Aryl Iodide - PdCl₂(PPh₃)₂ - CuI B 2. Inert Atmosphere: Purge with Ar/N₂ for 15 min A->B C 3. Add Solvents: - Anhydrous THF - Anhydrous Et₃N B->C D 4. Degas Solution: Bubble Ar/N₂ through liquid for 10 min C->D E 5. Add Alkyne: Inject terminal alkyne via syringe D->E F 6. Heat & Stir: Heat to 40-60 °C E->F G 7. Monitor Progress: Via TLC until starting material is consumed F->G H 8. Cool & Quench: Cool to RT, add sat. aq. NH₄Cl G->H I 9. Extract: Extract with Diethyl Ether (3x) H->I J 10. Wash & Dry: Wash with Brine, dry over MgSO₄ I->J K 11. Purify: Concentrate and purify via column chromatography J->K L 12. Characterize: Obtain pure product (NMR, MS) K->L

Figure 2: Experimental workflow for the Sonogashira coupling.
  • Flask Preparation: To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add 2-Ethyl-1-iodo-4-methoxybenzene (e.g., 1.00 g, 3.62 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (51 mg, 0.072 mmol, 0.02 eq), and CuI (28 mg, 0.145 mmol, 0.04 eq).

  • Inert Atmosphere: Equip the flask with a condenser and a septum, and purge the system with Argon or Nitrogen for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Via syringe, add anhydrous THF (15 mL) and anhydrous Et₃N (15 mL).

  • Degassing: Bubble Argon or Nitrogen through the stirred solution for 10 minutes to ensure all dissolved oxygen is removed. The solution may appear as a yellow-to-brown slurry.

  • Alkyne Addition: Add phenylacetylene (0.48 mL, 4.34 mmol, 1.2 eq) dropwise via syringe over 2 minutes.

  • Reaction: Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent). The product will be less polar (higher Rf) than the starting aryl iodide. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and pour into a separatory funnel containing saturated aqueous NH₄Cl (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Wash and Dry: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.

Scope and Expected Results

The described protocol is effective for a range of terminal alkynes. Below are representative examples with typical isolated yields.

EntryTerminal AlkyneProduct StructureTypical Yield
1Phenylacetylene85-95%
21-Hexyne80-90%
3Trimethylsilylacetylene90-98%

Note: Product images are illustrative placeholders. The trimethylsilyl (TMS) protected product (Entry 3) is particularly useful, as the TMS group can be easily removed under mild conditions (e.g., with K₂CO₃ in methanol or TBAF) to reveal the terminal alkyne, which can then be used in subsequent reactions.[9][10]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Pd catalyst. 2. Insufficient degassing (O₂ present). 3. Poor quality of amine or solvent (water present). 4. Insufficient temperature.1. Use fresh, high-purity catalyst. 2. Ensure thorough degassing of solvents and the reaction vessel. Maintain a positive inert gas pressure. 3. Use freshly distilled or anhydrous grade reagents. 4. Incrementally increase the temperature to 60-70 °C (refluxing THF).
Significant Alkyne Homocoupling (Diyne Formation) 1. Presence of oxygen in the reaction. 2. High concentration of CuI catalyst. 3. Reaction run for an excessively long time after completion.1. Improve degassing procedure; ensure all joints are well-sealed.[7] 2. Reduce CuI loading to 1-2 mol%. 3. Monitor the reaction closely by TLC and work up promptly upon completion.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition. 2. High reaction temperature. 3. Impurities in reagents.1. This indicates catalyst death. The reaction will likely stall. Ensure phosphine ligands are not degraded. 2. Lower the reaction temperature. 3. Use high-purity reagents.
Messy TLC with Multiple Byproducts 1. Reaction temperature is too high, causing decomposition. 2. One of the reagents is unstable under the basic conditions.1. Reduce the reaction temperature. 2. Check the stability of your specific alkyne with the amine base at the reaction temperature in a separate control experiment if necessary.

References

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . B P International. [Link]

  • Flow Chemistry: Sonogashira Coupling . ThalesNano Inc. [Link]

  • The Sonogashira Coupling . DePauw University, Scholarship Depauw. [Link]

  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library . Gelest. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . ACS Publications. [Link]

  • Sonogashira cross-coupling reaction - YouTube . Chem Help ASAP. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]

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Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethyl-1-iodo-4-methoxybenzene

Introduction: The Strategic Value of 2-Ethyl-1-iodo-4-methoxybenzene in Modern Synthesis Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Ethyl-1-iodo-4-methoxybenzene in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1] This transformative power was recognized with the 2010 Nobel Prize in Chemistry for the work of Heck, Negishi, and Suzuki.[2] These reactions are indispensable in the pharmaceutical and agrochemical industries for constructing complex molecular architectures.[1]

This guide focuses on a particularly valuable building block: 2-Ethyl-1-iodo-4-methoxybenzene . Its structure is of significant interest to medicinal chemists and material scientists. The electron-donating methoxy group and the ortho-ethyl substituent modulate the electronic and steric properties of the aryl iodide, influencing its reactivity in predictable ways. The carbon-iodine bond is the primary reactive site, being highly susceptible to oxidative addition by a palladium(0) catalyst, which initiates the catalytic cycle.[2][3]

This document provides researchers, scientists, and drug development professionals with a set of robust, field-tested protocols for employing 2-Ethyl-1-iodo-4-methoxybenzene in three seminal palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. Beyond mere procedural steps, we delve into the causality behind reagent selection and parameter optimization, empowering the user to adapt and troubleshoot these powerful synthetic tools.

Part 1: The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl compounds, owing to its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[3] The reaction forges a C(sp²)-C(sp²) bond between our aryl iodide and an arylboronic acid or ester.

Core Mechanism and Rationale

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[2][4] Understanding this cycle is critical for rational optimization.

Suzuki_Catalytic_Cycle

  • Oxidative Addition : The active 14-electron Pd(0) catalyst inserts into the C-I bond of 2-Ethyl-1-iodo-4-methoxybenzene. This is typically the rate-determining step. The electron-rich nature of our substrate (due to the methoxy group) can make this step slightly slower than with electron-poor aryl halides, sometimes necessitating more electron-rich phosphine ligands to facilitate the process.[5]

  • Transmetalation : The aryl group from the boronic acid is transferred to the palladium center, displacing the iodide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][4]

  • Reductive Elimination : The two aryl groups on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2][3] Bulky, electron-donating ligands on the palladium often accelerate this final step.[5]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 2-Ethyl-1-iodo-4-methoxybenzene with a generic arylboronic acid.

Materials & Reagents

ReagentMolar Equiv.Mol. Wt. ( g/mol )Example Amount (for 1 mmol scale)
2-Ethyl-1-iodo-4-methoxybenzene1.0276.10276 mg
Arylboronic Acid1.2Varies1.2 mmol
Pd(PPh₃)₄ (Catalyst)0.02 (2 mol%)1155.5623 mg
Potassium Carbonate (K₂CO₃)2.5138.21345 mg
Dioxane--8 mL
Water--2 mL

Experimental Workflow

Workflow

Step-by-Step Procedure

  • Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Ethyl-1-iodo-4-methoxybenzene (276 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum, and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol). Subsequently, add degassed solvents (8 mL of dioxane and 2 mL of water) via syringe. The use of an aqueous solvent system is common and often beneficial for Suzuki couplings.[6]

  • Reaction : Lower the flask into a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is fully consumed (typically 4-12 hours).

  • Workup : Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Part 2: The Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of our aryl iodide with an alkene, forming a new C(sp²)-C(sp²) bond and yielding a substituted alkene.[7][8] This reaction is a powerful tool for constructing complex olefinic structures.

Mechanistic Considerations

The Heck reaction follows a similar Pd(0)/Pd(II) cycle but differs in the key steps following oxidative addition.

  • Oxidative Addition : As before, Pd(0) inserts into the C-I bond of 2-Ethyl-1-iodo-4-methoxybenzene.

  • Migratory Insertion (Carbopalladation) : The coordinated alkene inserts into the Aryl-Palladium bond. This insertion typically occurs in a syn fashion.[8]

  • β-Hydride Elimination : A hydrogen atom on a carbon adjacent (beta) to the palladium center is eliminated, forming the alkene product and a hydridopalladium complex (H-Pd-I). This step is also syn-selective and generally leads to the more thermodynamically stable E-alkene.[9]

  • Catalyst Regeneration : A stoichiometric amount of base is required to neutralize the generated HI and regenerate the Pd(0) catalyst from the H-Pd-I species.[8]

Detailed Protocol: Heck Reaction

This protocol provides a starting point for the Heck coupling of 2-Ethyl-1-iodo-4-methoxybenzene with ethyl acrylate.

Materials & Reagents

ReagentMolar Equiv.Mol. Wt. ( g/mol )Example Amount (for 1 mmol scale)
2-Ethyl-1-iodo-4-methoxybenzene1.0276.10276 mg
Ethyl Acrylate1.5100.12167 µL (150 mg)
Palladium(II) Acetate (Pd(OAc)₂)0.01 (1 mol%)224.502.2 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)0.02 (2 mol%)304.376.1 mg
Triethylamine (Et₃N)2.0101.19279 µL (202 mg)
N,N-Dimethylformamide (DMF)--5 mL

Step-by-Step Procedure

  • Vessel Preparation : To a flame-dried Schlenk tube, add Palladium(II) Acetate (2.2 mg, 0.01 mmol) and Tri(o-tolyl)phosphine (6.1 mg, 0.02 mmol).

  • Inert Atmosphere : Seal the tube and purge with an inert gas (Argon or Nitrogen).

  • Reagent Addition : Add anhydrous, degassed DMF (5 mL) to dissolve the catalyst and ligand. Subsequently, add 2-Ethyl-1-iodo-4-methoxybenzene (276 mg, 1.0 mmol), ethyl acrylate (167 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol).

  • Reaction : Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Workup : After cooling to room temperature, pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying : Combine the organic extracts, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography to yield the substituted ethyl cinnamate derivative.

Scientist's Notes: Why these Reagents?

  • Catalyst System : We use a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[1] P(o-tol)₃ is a moderately bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the reaction.

  • Base : Triethylamine (Et₃N) is a common organic base used in Heck reactions. It serves to regenerate the Pd(0) catalyst and neutralize the HI byproduct.[8]

  • Solvent : DMF is a polar aprotic solvent that effectively solubilizes the reactants and catalyst components, facilitating the reaction at elevated temperatures.[6]

Part 3: The Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[10] This reaction is essential for synthesizing conjugated enynes and arylalkynes, which are prevalent in materials science and natural products.

A Dual Catalytic Cycle

The Sonogashira reaction uniquely employs a dual catalytic system involving both palladium and copper(I).[10][11]

Sonogashira_Cycles

  • Palladium Cycle : This cycle is analogous to the Suzuki and Heck reactions, involving oxidative addition of 2-Ethyl-1-iodo-4-methoxybenzene to Pd(0), transmetalation, and reductive elimination.

  • Copper Cycle : The terminal alkyne reacts with the copper(I) cocatalyst in the presence of an amine base to form a highly reactive copper acetylide intermediate.[10] This species is the active nucleophile that participates in the transmetalation step with the palladium complex.

Detailed Protocol: Sonogashira Coupling

This protocol outlines the coupling of 2-Ethyl-1-iodo-4-methoxybenzene with a generic terminal alkyne.

Materials & Reagents

ReagentMolar Equiv.Mol. Wt. ( g/mol )Example Amount (for 1 mmol scale)
2-Ethyl-1-iodo-4-methoxybenzene1.0276.10276 mg
Terminal Alkyne1.2Varies1.2 mmol
PdCl₂(PPh₃)₂ (Catalyst)0.015 (1.5 mol%)701.9010.5 mg
Copper(I) Iodide (CuI)0.03 (3 mol%)190.455.7 mg
Diisopropylamine (DIPA)2.5101.19350 µL (253 mg)
Tetrahydrofuran (THF), anhydrous--10 mL

Step-by-Step Procedure

  • Vessel Preparation : In a flame-dried Schlenk flask under an Argon atmosphere, combine 2-Ethyl-1-iodo-4-methoxybenzene (276 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and Copper(I) Iodide (5.7 mg, 0.03 mmol).

  • Solvent and Reagent Addition : Add anhydrous THF (10 mL) and diisopropylamine (350 µL, 2.5 mmol). Stir the mixture for 5 minutes at room temperature.

  • Alkyne Addition : Slowly add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction : Stir the reaction at room temperature. The reaction is often rapid, but may be gently heated (40-50 °C) if progress is slow.

  • Monitoring : Monitor the reaction by TLC until the aryl iodide is consumed (typically 1-6 hours).

  • Workup : Quench the reaction with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude material by flash column chromatography on silica gel to obtain the pure arylalkyne product.

Scientist's Notes: The Importance of Copper-Free Conditions While the copper-cocatalyzed protocol is classic, a significant side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling). In modern synthesis, "copper-free" Sonogashira protocols have been developed to avoid this issue, often requiring more specialized palladium catalysts or different bases.[12] For sensitive substrates where diyne formation is a major concern, exploring these advanced methods is recommended.

Summary and Outlook

The protocols provided herein offer robust starting points for the synthetic utilization of 2-Ethyl-1-iodo-4-methoxybenzene in key palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and the rationale for reagent selection, researchers can effectively troubleshoot and adapt these procedures for the synthesis of novel and complex molecular targets. The versatility of this substituted aryl iodide, combined with the power of palladium catalysis, ensures its continued importance in the landscape of modern organic chemistry.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Gorgani, M., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Nature, 509(7500), 299–309. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Request PDF. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Stalin, P. R., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. ACS Publications. [Link]

  • ResearchGate. (2011). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. PDF. [Link]

  • Catellani, M., et al. (2002). The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl-2-quinolones. The Journal of Organic Chemistry, 67(21), 7451-7458. [Link]

  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In The Power of Palladium Catalysis in Organic Synthesis (pp. 249-281). Wiley-VCH. [Link]

  • Huang, T., & Wu, W. (2005). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. The Journal of Organic Chemistry, 70(13), 5141-5146. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Request PDF. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1018–1030. [Link]

  • Kumar, M., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • PubChem. (n.d.). 4-Iodoanisole. [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Venning, A. R. O. (2017). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. [Link]

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]

  • ResearchGate. (n.d.). Synthesis of iodo derivatives B‐2. Reagents and conditions: i) 1.... [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Request PDF. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Li, J. H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393-6. [Link]

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  • ResearchGate. (n.d.). Heck coupling of iodobenzene and ethyl acrylate after 4 h. [Link]

  • da Silva, F. M., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(3), 159-164. [Link]

  • ChemOrgChem. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

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Method

Optimizing Heck Reactions for Sterically Hindered Aryl Iodides: A Guide to Base Selection for 2-Ethyl-1-iodo-4-methoxybenzene

Introduction: The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] While broadly applicable, the efficiency and selectivity of the Heck reaction are profoundly influenced by the choice of base, particularly when employing sterically encumbered substrates such as 2-Ethyl-1-iodo-4-methoxybenzene. The ortho-ethyl group in this substrate introduces significant steric hindrance around the reactive center, necessitating a carefully considered approach to base selection to achieve optimal yields and minimize side reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting the appropriate base for Heck reactions involving this challenging substrate.

The Critical Role of the Base in the Heck Catalytic Cycle

The base in a Heck reaction serves a crucial, non-negotiable role: to neutralize the hydrogen halide (HI in this case) generated during the catalytic cycle. This step is essential for the regeneration of the active Pd(0) catalyst, allowing the cycle to continue.[2] The choice of base, however, extends beyond simple acid scavenging. It can significantly impact the reaction rate, product yield, and even the selectivity of the coupling. Bases can be broadly categorized into two main classes: inorganic salts (e.g., potassium carbonate, sodium acetate) and organic amines (e.g., triethylamine).[3] The selection between these, and indeed among specific bases within each class, can be critical for success, especially with sterically hindered aryl iodides.

A study on the vinylation of iodobenzene highlighted that the combined use of an inorganic base (sodium carbonate) and an organic base (triethylamine) can be highly effective in enhancing the reaction rate.[4][5] For sterically hindered substrates, a judicious choice is paramount to navigate the fine line between promoting the desired reaction and inducing undesired side reactions, such as hydrolysis of the aryl iodide.

Visualizing the Heck Catalytic Cycle and the Role of the Base

To appreciate the importance of base selection, it is instructive to visualize the catalytic cycle of the Heck reaction.

Heck_Cycle cluster_base Role of Base Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Aryl-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Migratory Insertion Product Migratory Insertion Product Alkene Complex->Migratory Insertion Product Migratory Insertion Product Complex Product Complex Migratory Insertion Product->Product Complex β-Hydride Elimination Product Complex->Pd(0)L2 Reductive Elimination (Product Release) HI HI Base Base HI->Base Neutralization Base-H+ I- Base-H+ I- Base->Base-H+ I-

Figure 1: The Heck catalytic cycle, highlighting the essential role of the base in neutralizing the generated hydrogen iodide (HI) to regenerate the active Pd(0) catalyst.

Strategic Base Selection for 2-Ethyl-1-iodo-4-methoxybenzene

The steric bulk of the ortho-ethyl group in 2-Ethyl-1-iodo-4-methoxybenzene presents a significant challenge. This steric hindrance can slow down the rate-determining oxidative addition step and influence the subsequent steps of the catalytic cycle. The choice of base must therefore be made to facilitate the reaction without exacerbating steric clashes or promoting unwanted side pathways.

Comparative Analysis of Common Bases
BaseTypeKey Considerations for 2-Ethyl-1-iodo-4-methoxybenzeneExpected Outcome
Triethylamine (Et3N) OrganicModerately bulky, good scavenger for HI. Can act as a ligand for the palladium center.Often a reliable choice, providing good to excellent yields. May require higher temperatures due to steric hindrance.
Potassium Carbonate (K2CO3) InorganicHeterogeneous base, generally mild. Its lower solubility can sometimes lead to slower reaction rates.A good option for promoting clean reactions, potentially with lower risk of side products compared to stronger bases.
Sodium Acetate (NaOAc) InorganicMildly basic, commonly used in classical Heck conditions.A viable, often cost-effective option. May require longer reaction times or higher catalyst loading to overcome the steric barrier.
Combination (e.g., Et3N + Na2CO3) MixedCan offer synergistic effects, with the organic base potentially aiding in the initial steps and the inorganic base ensuring complete neutralization.May lead to enhanced reaction rates and higher yields, as observed in studies with less hindered iodobenzene.[4][5]

Table 1: A comparative analysis of common bases for the Heck reaction with the sterically hindered substrate 2-Ethyl-1-iodo-4-methoxybenzene.

Experimental Protocols

The following protocols are designed as starting points for the optimization of the Heck reaction with 2-Ethyl-1-iodo-4-methoxybenzene and a generic acrylate, such as ethyl acrylate. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure with Triethylamine
  • To a dry Schlenk flask, add 2-Ethyl-1-iodo-4-methoxybenzene (1.0 mmol), the acrylate (1.2 mmol), palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh3, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening with Inorganic Bases (Potassium Carbonate or Sodium Acetate)
  • Follow the setup as described in Protocol 1, steps 1 and 2.

  • Instead of triethylamine, add potassium carbonate (1.5 mmol) or sodium acetate (1.5 mmol).

  • Add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 120-140 °C, as inorganic bases may require higher temperatures to achieve comparable reaction rates.

  • Monitor the reaction and perform workup and purification as described in Protocol 1, steps 4-7.

Decision-Making Workflow for Base Selection

The following diagram illustrates a logical workflow for selecting and optimizing the base for the Heck reaction with 2-Ethyl-1-iodo-4-methoxybenzene.

Base_Selection_Workflow Start Start: Heck Reaction with 2-Ethyl-1-iodo-4-methoxybenzene Initial_Screen Initial Screening: Triethylamine (Protocol 1) Start->Initial_Screen Assess_Yield Acceptable Yield? Initial_Screen->Assess_Yield Optimize_TEA Optimize Et3N conditions: Temperature, Catalyst Loading Assess_Yield->Optimize_TEA Yes Screen_Inorganic Screen Inorganic Bases: K2CO3, NaOAc (Protocol 2) Assess_Yield->Screen_Inorganic No End Optimized Protocol Optimize_TEA->End Assess_Inorganic Improved Yield? Screen_Inorganic->Assess_Inorganic Optimize_Inorganic Optimize Inorganic Base Conditions Assess_Inorganic->Optimize_Inorganic Yes Consider_Mixed Consider Mixed Base System: Et3N + Na2CO3 Assess_Inorganic->Consider_Mixed No Optimize_Inorganic->End Consider_Mixed->End

Figure 2: A decision-making workflow for the selection and optimization of the base for the Heck reaction of 2-Ethyl-1-iodo-4-methoxybenzene.

Conclusion and Expert Recommendations

For the Heck reaction of the sterically hindered 2-Ethyl-1-iodo-4-methoxybenzene, a systematic approach to base selection is crucial for achieving high yields. Based on established principles for Heck reactions with challenging substrates, we recommend the following:

  • Starting Point: Triethylamine is a robust starting point due to its proven efficacy in a wide range of Heck reactions.

  • Alternative for Cleaner Reactions: If side reactions or difficult purifications are encountered with triethylamine, switching to an inorganic base like potassium carbonate is a logical next step, although this may require higher reaction temperatures.

  • For Enhanced Reactivity: In cases of sluggish reactions, a mixed-base system, such as a combination of triethylamine and sodium carbonate, should be investigated, as this has been shown to enhance reaction rates.[4][5]

The protocols and workflow provided in this application note offer a solid foundation for the successful execution and optimization of Heck reactions with 2-Ethyl-1-iodo-4-methoxybenzene. As with any chemical transformation, empirical optimization of reaction parameters for each specific substrate and coupling partner is highly recommended.

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(2), 345-390.
  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry-A European Journal, 6(5), 843-848. [Link]

  • De Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & biomolecular chemistry, 5(21), 3397-3405.
  • Amatore, C., & Jutand, A. (2000). Role of the base in the mechanism of the Heck reaction. Accounts of chemical research, 33(5), 314-321.
  • Sigman, M. S., & Werner, E. W. (2012). A case for catalyst-controlled regioselectivity in the Heck reaction. Accounts of chemical research, 45(6), 874-884.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of olefin with aryl iodide catalyzed by palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Jeffery, T. (1986). Palladium-catalysed vinylic substitution reaction with aryl or vinylic halides in the presence of a silver(I) salt. A simple and efficient synthesis of 1,3-dienes and 1,3,5-trienes of high stereoisomeric purity. Tetrahedron letters, 27(34), 4051-4054.
  • Crisp, G. T. (1989). The Heck reaction-A review. Chemical Society Reviews, 18, 427-451.
  • Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133-1136.
  • Gibson, S. E., & Mainolfi, N. (2005). The intramolecular Heck reaction.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 2-Ethyl-1-iodo-4-methoxybenzene

From the Desk of the Senior Application Scientist Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address the challenges associate...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address the challenges associated with the coupling of 2-Ethyl-1-iodo-4-methoxybenzene. This substrate, while containing a highly reactive aryl iodide, presents unique challenges due to the steric hindrance from the ortho-ethyl group and the electron-donating nature of the methoxy group. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve optimal yields and purity in your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the primary factors to investigate?

Low or no yield in the Suzuki coupling of a sterically hindered substrate like 2-Ethyl-1-iodo-4-methoxybenzene often points to suboptimal reaction conditions that fail to overcome the activation barriers of the catalytic cycle.

Probable Causes & Recommended Solutions:

  • Ineffective Catalyst/Ligand System: The combination of steric hindrance from the ethyl group and the electron-rich nature of the aromatic ring can slow down both the oxidative addition and reductive elimination steps. Standard catalysts like Pd(PPh₃)₄ may be inefficient.[1]

    • Solution: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle for challenging substrates. Screen a panel of ligands to find the optimal choice for your specific boronic acid partner.

Ligand Class Examples Rationale for Use
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosHighly active for sterically demanding and electron-rich substrates. Promotes fast oxidative addition and reductive elimination.
Dialkylbiaryl Phosphines tBuXPhos, tBuBrettPhosOffer a different steric and electronic profile that can be effective for specific substrate combinations.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors that form very stable and active palladium complexes, often effective where phosphine ligands fail.[2]
  • Suboptimal Base and Solvent Combination: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2][3] The solubility of this base and the reaction intermediates is dictated by the solvent system.

    • Solution: Use a moderately strong base in a solvent system that can partially dissolve it. A common starting point is a 4:1 to 10:1 mixture of an organic solvent and water.[3]

      • Bases: Potassium carbonate (K₂CO₃) is a good starting point. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.

      • Solvents: Toluene, 1,4-dioxane, or THF are excellent choices for the organic phase. The presence of water often accelerates the reaction.[3]

  • Inadequate Reaction Temperature: While aryl iodides are the most reactive halides[4], the steric hindrance of 2-Ethyl-1-iodo-4-methoxybenzene may require additional thermal energy to drive the reaction to completion.

    • Solution: Start with a reaction temperature of 80-90 °C. If the reaction is sluggish, consider increasing the temperature to 100-110 °C, especially when using higher-boiling solvents like toluene or dioxane. Monitor for potential degradation of starting materials at elevated temperatures.

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. Incomplete degassing allows oxygen to enter the reaction, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions.

    • Solution: Ensure rigorous degassing of the solvent and the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent and reaction vessel with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst can suffice.[5]

Q2: I'm observing significant side products, specifically dehalogenation of my aryl iodide and homocoupling of my boronic acid. How can I suppress these pathways?

The formation of side products is a clear indication that the desired cross-coupling pathway is being outcompeted.

Probable Causes & Recommended Solutions:

  • Dehalogenation (Proto-deiodination): This occurs when the aryl halide is reduced, replacing the iodine with a hydrogen atom. This side reaction can be promoted by sources of hydride in the reaction mixture.[3]

    • Causality: After oxidative addition, the Ar-Pd(II)-I intermediate can react with a hydride source before transmetalation occurs. This can be followed by reductive elimination to yield the dehalogenated arene.[3]

    • Solution:

      • Use high-purity, anhydrous solvents when possible (though some water is often beneficial for the reaction itself).

      • Ensure the base is not contaminated with formates or other potential hydride donors.

      • Employ a ligand system that accelerates the rate of transmetalation and reductive elimination, thus minimizing the lifetime of the intermediate susceptible to dehalogenation.

  • Boronic Acid Homocoupling: This side reaction produces a biaryl species derived from two molecules of the boronic acid coupling partner.[6][7]

    • Causality: Homocoupling can occur through a palladium(II)-mediated pathway, especially if the transmetalation step is slow or if oxygen is present, which can facilitate the oxidation of Pd(0) to Pd(II).[8]

    • Solution:

      • Strictly Anaerobic Conditions: Thoroughly degas the reaction mixture to minimize oxygen levels.

      • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

      • Controlled Addition: In particularly problematic cases, slow addition of the boronic acid via syringe pump can maintain a low instantaneous concentration, disfavoring the homocoupling pathway.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Suzuki coupling, and how do the properties of 2-Ethyl-1-iodo-4-methoxybenzene affect it?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle.[9][10] Understanding this cycle is key to troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)L₂-I (Ar = 2-Ethyl-4-methoxyphenyl) OxAdd->ArPdI Transmetal Transmetalation ArPdI->Transmetal Ar'-B(OR)₂⁻ ArPdAr Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product CatalystRegen Catalyst Regeneration info1 info2

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-Ethyl-1-iodo-4-methoxybenzene. The electron-rich nature of this substrate facilitates this step, but the ortho-ethyl group can introduce steric hindrance.

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium(II) center, displacing the iodide. This step is often rate-limiting and is highly dependent on the choice of base and solvent.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the product, regenerating the Pd(0) catalyst.[9] This step can also be hindered by the steric bulk of the ortho-ethyl group.

How should I choose my boronic acid reagent? Are boronic esters better?

The stability of the boron reagent is a common failure point.[3]

  • Boronic Acids: These are the most common reagents. However, they can be susceptible to decomposition, particularly protodeboronation (replacement of the boron group with hydrogen), especially under harsh basic conditions or prolonged heating.[1]

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids, making them more resistant to degradation during the reaction.[3] If you suspect your boronic acid is decomposing, switching to its pinacol ester derivative is a highly recommended strategy.

What is a reliable, general protocol for starting my optimization?

This protocol provides a robust starting point for the Suzuki coupling of 2-Ethyl-1-iodo-4-methoxybenzene.

Experimental Protocol: General Procedure for Suzuki Coupling

1. Reagent Preparation and Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Ethyl-1-iodo-4-methoxybenzene (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask with a rubber septum.

2. Degassing:

  • Evacuate the flask under vacuum until the solids are dry, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Via a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, to achieve a concentration of ~0.1 M with respect to the aryl iodide). The solvent should be degassed separately by sparging with argon for 30 minutes or by 3 freeze-pump-thaw cycles.

3. Catalyst Addition:

  • Under a positive flow of inert gas, quickly add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Using a pre-catalyst like SPhos-Pd-G2 (1-2 mol%) simplifies this step.

4. Reaction Execution:

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Stir the reaction vigorously to ensure good mixing, especially in biphasic systems.[3]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl iodide is consumed.

5. Work-up and Purification:

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Wash with water and then with brine to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Low Yield / No Reaction check_sm Check Starting Material Purity (NMR/GC) start->check_sm check_reagents Check Catalyst/Base Age & Quality start->check_reagents check_degas Review Degassing Procedure start->check_degas side_products Side Products Observed (Homocoupling/Dehalogenation) start->side_products screen_ligands Screen Bulky Ligands (SPhos, XPhos, etc.) check_sm->screen_ligands If pure check_reagents->screen_ligands If good check_degas->screen_ligands If robust change_base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) screen_ligands->change_base Still low success Improved Yield screen_ligands->success increase_temp Increase Temperature (90°C -> 110°C) change_base->increase_temp Still low change_base->success use_ester Switch to Boronic Ester (Pinacol) increase_temp->use_ester Still low increase_temp->success use_ester->success optimize_stoich Adjust Boronic Acid Stoichiometry (1.1-1.2 eq.) side_products->optimize_stoich improve_degas Improve Degassing (Freeze-Pump-Thaw) side_products->improve_degas optimize_stoich->success improve_degas->success

Caption: A logical workflow for troubleshooting poor Suzuki coupling outcomes.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1709–1714. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. Retrieved from [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Molla, M. R., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 904269. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Doubleday, W. W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 446–451. [Link]

  • Yang, G., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 387–400. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]

  • ResearchGate. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

Sources

Troubleshooting

effect of temperature on the rate of Suzuki coupling with 2-Ethyl-1-iodo-4-methoxybenzene

Technical Support Center: Suzuki Coupling Reactions Guide Topic: Optimizing the Effect of Temperature on the Rate of Suzuki Coupling with 2-Ethyl-1-iodo-4-methoxybenzene This guide provides in-depth technical support for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Reactions

Guide Topic: Optimizing the Effect of Temperature on the Rate of Suzuki Coupling with 2-Ethyl-1-iodo-4-methoxybenzene

This guide provides in-depth technical support for researchers encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the critical role of temperature when using electron-rich, sterically-hindered aryl iodides such as 2-Ethyl-1-iodo-4-methoxybenzene. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Section 1: Frequently Asked Questions & Fundamental Principles

This section covers the core mechanistic principles of the Suzuki reaction and how temperature influences each stage of the catalytic cycle.

Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?

A: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organohalide.[1] The process proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the carbon-iodine bond of 2-Ethyl-1-iodo-4-methoxybenzene) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base to form a more nucleophilic boronate species.[1][3]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][2]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-I pd2_aryl Ar-Pd(II)L₂-I oa->pd2_aryl tm Transmetalation pd2_aryl->tm + R'-B(OH)₂ + Base pd2_biaryl Ar-Pd(II)L₂-R' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-R' (Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How does reaction temperature generally influence the rate of the Suzuki coupling?

A: According to the principles of chemical kinetics, increasing the temperature generally increases the rate of all elementary steps in the catalytic cycle (Oxidative Addition, Transmetalation, and Reductive Elimination). Most Suzuki couplings are performed at elevated temperatures, commonly ranging from 50 to 110 °C, to ensure a reasonable reaction time.[4] However, the relationship is not always linear, as excessively high temperatures can introduce detrimental side reactions.

Q3: My substrate is an aryl iodide, which is highly reactive. Why might I see poor performance at lower temperatures (e.g., 50 °C)?

A: This is an excellent and critical question. While the reactivity of aryl halides in the oxidative addition step typically follows the trend I > Br > Cl, making aryl iodides seem ideal for low-temperature reactions, this is not always the case with traditional catalyst systems like those using triphenylphosphine (PPh₃) ligands.[1]

Recent mechanistic studies have revealed that with Pd/PPh₃ systems, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their aryl bromide counterparts.[5] This counterintuitive behavior is not due to a slow oxidative addition. Instead, it is attributed to the unexpectedly poor turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)] .[5] This intermediate can be slow to proceed to the transmetalation step at lower temperatures, effectively creating a bottleneck in the catalytic cycle. Increasing the temperature to 70-80 °C or higher is often sufficient to overcome this kinetic barrier.[5]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments with 2-Ethyl-1-iodo-4-methoxybenzene.

Q4: My reaction is stalled or incomplete after several hours at 50 °C. I'm using Pd(PPh₃)₄ as a catalyst. What should I do?

A:

  • Causality: As discussed in Q3, the likely culprit is the formation of a stable trans-[Pd(PPh₃)₂(Ar)(I)] intermediate that has a low turnover rate at 50 °C.[5] Your electron-rich substrate may further stabilize this intermediate.

  • Primary Solution: The most direct solution is to increase the reaction temperature. Incrementally raise the temperature to 80 °C and then to the reflux temperature of your solvent (e.g., dioxane at ~101 °C) while monitoring the reaction progress by TLC or LC-MS. In many cases, this is sufficient to accelerate the turnover of the key intermediate and drive the reaction to completion.[5]

  • Secondary Solution: If higher temperatures lead to byproduct formation, consider changing the ligand. Buchwald-type phosphine ligands or N-heterocyclic carbenes (NHCs) are more electron-rich and bulky than PPh₃, which can promote faster reductive elimination and may prevent the bottleneck seen with PPh₃ at lower temperatures.[1]

Q5: I ran my reaction at a high temperature (>100 °C) and got a high conversion, but the yield is low with many byproducts. What's happening?

A:

  • Causality: While high temperatures increase the rate of the desired reaction, they disproportionately accelerate side reactions.[2] The most common temperature-induced side reactions are:

    • Protodeboronation: The boronic acid reagent is susceptible to decomposition, especially in the presence of water and base at high temperatures, replacing the boron group with a hydrogen atom.[2] This depletes your nucleophile and lowers the yield.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R'-R').

    • Dehalogenation: The starting aryl iodide is reduced, replacing the iodine with a hydrogen atom.[2]

    • Catalyst Decomposition: Palladium catalysts can decompose at very high temperatures, forming inactive palladium black.

  • Solution: You have likely exceeded the optimal temperature window. The goal is to find a temperature that is high enough to ensure a reasonable rate but low enough to minimize byproduct formation. You must perform a temperature optimization experiment (see Section 3). Start at a lower temperature (e.g., 70-80 °C) and incrementally increase it, analyzing aliquots at each stage to find the best balance between reaction rate and selectivity.

Temperature_Optimization Conceptual Relationship between Temperature and Reaction Outcome cluster_0 Input Variable cluster_1 Correlated Effects cluster_2 Result Temp Reaction Temperature Rate Rate of Suzuki Coupling Temp->Rate Increases Side Rate of Side Reactions (Degradation, etc.) Temp->Side Increases Sharply at High Temp Yield Overall Product Yield Rate->Yield Positive Effect Side->Yield Negative Effect Optimal Optimal Window

Caption: The interplay between temperature, desired reaction rate, and side reactions.

Section 3: Experimental Protocol & Data Interpretation

This section provides a validated workflow for determining the optimal reaction temperature for your specific substrate.

Protocol: Temperature Screening for Suzuki Coupling of 2-Ethyl-1-iodo-4-methoxybenzene

Objective: To identify the optimal temperature that maximizes product yield while minimizing byproduct formation.

Materials:

  • 2-Ethyl-1-iodo-4-methoxybenzene (Aryl Iodide)

  • Phenylboronic acid (or other desired boronic acid partner)

  • Pd(PPh₃)₄ (Palladium Catalyst)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • 1,4-Dioxane and Water (Solvent system)

  • Reaction vessels suitable for heating (e.g., microwave vials with stir bars)

  • Heating block or oil bath with precise temperature control

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your reaction mixture to ensure consistency across all experiments. For a target 0.1 M reaction concentration:

    • 2-Ethyl-1-iodo-4-methoxybenzene (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • K₂CO₃ (2.0 eq)

    • Pd(PPh₃)₄ (0.02 eq, 2 mol%)

    • Dissolve all components in a 4:1 mixture of Dioxane:Water.

  • Reaction Setup: Aliquot the stock solution into four separate reaction vessels (e.g., 2 mL per vessel).

  • Temperature Screening:

    • Place Vessel 1 at 50 °C .

    • Place Vessel 2 at 70 °C .

    • Place Vessel 3 at 90 °C .

    • Place Vessel 4 at 110 °C .

  • Time-Course Monitoring: At specific time points (e.g., 1h, 2h, 4h, 8h, 24h), carefully take a small aliquot (~10 µL) from each reaction vessel.

  • Sample Quenching & Analysis: Quench each aliquot in a vial containing a known solvent (e.g., 0.5 mL of ethyl acetate) and an internal standard. Analyze the quenched samples by GC-MS or LC-MS to determine the percent conversion of starting material, yield of the desired product, and the relative abundance of any byproducts (e.g., homocoupled product, dehalogenated starting material).

  • Data Interpretation: Plot the results to visualize the effect of temperature and time. The optimal condition is the one that gives the highest yield of the desired product in the shortest amount of time with the fewest impurities.

Data Presentation: Hypothetical Temperature Screening Results
TemperatureTime (h)% Conversion of Aryl Iodide% Yield of ProductKey Byproducts Observed
50 °C 2415%12%None significant
70 °C 895%92%Trace dehalogenation
90 °C 4>99%96%Minor dehalogenation
110 °C 2>99%85%Significant dehalogenation and homocoupling

Analysis: Based on this hypothetical data, 90 °C represents the optimal temperature. It provides a rapid and highly efficient conversion to the desired product with minimal byproduct formation. The reaction at 110 °C is faster but sacrifices overall yield due to increased side reactions. The 70 °C condition is also very good and could be chosen if energy consumption is a concern, albeit with a longer reaction time. The 50 °C reaction is too slow to be practical, confirming the kinetic bottleneck discussed earlier.[5]

Section 4: Summary of Key Recommendations

  • For Suzuki couplings of aryl iodides like 2-Ethyl-1-iodo-4-methoxybenzene with traditional Pd/PPh₃ catalysts, avoid temperatures around 50 °C where a key palladium intermediate can stall the reaction.

  • An initial target temperature of 80-90 °C is a robust starting point for this class of substrate.

  • Always perform a temperature screening experiment to find the optimal balance between reaction rate and selectivity for your specific system.

  • If side reactions are prevalent even at optimized temperatures, consider switching to a more advanced catalyst system (e.g., using Buchwald ligands) which may offer higher activity and stability.

References

Sources

Optimization

Technical Support Center: Recrystallization of 2-Ethyl-1-iodo-4-methoxybenzene Derivatives

Welcome to the technical support center for the recrystallization of products derived from 2-Ethyl-1-iodo-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of products derived from 2-Ethyl-1-iodo-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important class of compounds. As a senior application scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure your success.

Recrystallization is a powerful technique for purifying solid organic compounds, and when executed correctly, it yields materials of high purity, which is critical in pharmaceutical development.[1][2][3][4] However, the unique structural features of 2-Ethyl-1-iodo-4-methoxybenzene derivatives—namely the presence of a heavy iodine atom, an electron-donating methoxy group, and a flexible ethyl group—can present specific challenges. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My product derived from 2-Ethyl-1-iodo-4-methoxybenzene is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

A1: "Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid.[5] This typically occurs when the solution is supersaturated to a high degree, or when the melting point of the solute is lower than the temperature of the solution. For derivatives of 2-Ethyl-1-iodo-4-methoxybenzene, the combination of the relatively non-polar ethyl group and the polar methoxy group can lead to complex solubility behaviors.

Causality and Solutions:

  • High Supersaturation: Rapid cooling is a primary cause of high supersaturation.[6] To remedy this, ensure a slow, gradual cooling process. You can insulate the flask to slow down the rate of cooling.[7]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, even at lower temperatures.[8] Consider using a solvent system (a mixture of two or more solvents). A good starting point is a solvent in which your compound is soluble at high temperatures and an "anti-solvent" in which it is less soluble.[1] For your compound, a mixture of a polar solvent like ethanol or acetone with a non-polar solvent like hexanes or heptane could be effective.[5][9]

  • Impurity Effects: Impurities can sometimes suppress crystallization and promote oiling.[10][11][12] Ensure your starting material is as pure as possible before recrystallization. An initial wash with a suitable solvent might be beneficial.

Q2: I am not getting any crystal formation even after the solution has cooled to room temperature. What should I do?

A2: A lack of crystal formation is usually due to either using too much solvent or the solution requiring a nucleation site to initiate crystallization.[6][7]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[13][14] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution.[14] This provides a template for further crystal growth.

  • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used.[7] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Use an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can add a miscible anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, and then allow it to stand.[1]

Q3: My recrystallized product has a low yield. How can I improve it?

A3: Low yield in recrystallization is a common issue and can be attributed to several factors.[8]

Strategies for Yield Improvement:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound.[8] Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Adequate Cooling: Ensure the solution is cooled sufficiently to maximize the amount of product that crystallizes out.[8] An ice bath can be used after the initial slow cooling to room temperature.[6]

  • Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[15]

  • Second Crop of Crystals: The mother liquor can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the recrystallization of 2-Ethyl-1-iodo-4-methoxybenzene derivatives.

Problem 1: Difficulty in Finding a Suitable Recrystallization Solvent

The "like dissolves like" principle is a good starting point, but the mixed functionality of your molecule can make solvent selection tricky.[5] A systematic approach is recommended.

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of your crude product into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[8]

  • If the compound dissolves at room temperature, the solvent is too good. If it does not dissolve even when heated, the solvent is not suitable.[8]

  • For promising solvents, heat the test tube and observe. If the compound dissolves, allow it to cool slowly to see if crystals form.

Solvent Selection Table for Aryl Iodides and Methoxybenzene Derivatives:

Solvent PolarityRecommended SolventsComments
Non-Polar Hexanes, Heptane, CyclohexaneGood as anti-solvents or for recrystallizing non-polar derivatives.[5]
Moderately Polar Toluene, Diethyl Ether, Ethyl AcetateOften good choices for aryl halides.[16] Toluene can be effective for aromatic compounds.
Polar Aprotic Acetone, AcetonitrileCan be good solvents, often used in combination with an anti-solvent.[5]
Polar Protic Ethanol, Methanol, IsopropanolGenerally good solvents for compounds with some polarity.[5] Often used in a solvent system with water.

Workflow for Solvent System Selection:

Solvent_Selection start Start: Crude Product dissolve Dissolve in a good solvent (e.g., hot ethanol) start->dissolve add_anti_solvent Add anti-solvent (e.g., water) dropwise until cloudy dissolve->add_anti_solvent heat Heat gently to redissolve add_anti_solvent->heat cool Cool slowly heat->cool crystals Crystals Form cool->crystals no_crystals No Crystals/Oiling Out cool->no_crystals Troubleshooting_Flow start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product oiling_out_sol Slow Cooling Use Solvent System oiling_out->oiling_out_sol no_crystals_sol Induce Crystallization Reduce Solvent no_crystals->no_crystals_sol low_yield_sol Minimize Solvent Adequate Cooling low_yield->low_yield_sol colored_product_sol Use Activated Charcoal Hot Filtration colored_product->colored_product_sol

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Ethyl-1-iodo-4-methoxybenzene

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 2-Ethyl-1-iodo-4-methoxybenzene. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 2-Ethyl-1-iodo-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 2-Ethyl-1-iodo-4-methoxybenzene is sluggish and gives low yields. What is the most likely cause?

A1: The most common culprits for a sluggish Suzuki-Miyaura reaction are inefficient catalyst activation, suboptimal base selection, or the presence of impurities. Ensure your palladium precatalyst is properly reduced to the active Pd(0) species.[1] The choice of base is also critical for the transmetalation step; consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) if you are using a weaker one.[2]

Q2: I am observing a black precipitate in my Heck reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, an inactive, agglomerated form of the palladium catalyst.[3] This is a common sign of catalyst deactivation. It can be caused by high temperatures, improper ligand-to-metal ratios, or the presence of oxygen.[4] To prevent its formation, try lowering the reaction temperature, ensuring your reaction is performed under an inert atmosphere, and optimizing the palladium-to-ligand ratio.

Q3: Can the quality of my 2-Ethyl-1-iodo-4-methoxybenzene affect the reaction?

A3: Absolutely. Impurities in the starting material can act as catalyst poisons.[5] For instance, residual sulfur compounds from the synthesis of your aryl iodide can irreversibly bind to the palladium catalyst, leading to deactivation.[6][7] It is advisable to use highly pure starting materials and consider purification methods like recrystallization or column chromatography if you suspect impurities.

Q4: My Sonogashira coupling is not proceeding to completion. What should I check first?

A4: For Sonogashira couplings, ensure both the palladium and copper co-catalysts are active.[8][9] The amine base is also crucial for the deprotonation of the terminal alkyne.[10] If the reaction stalls, consider adding a fresh portion of the palladium catalyst or the copper co-catalyst. Also, verify the quality and dryness of your amine base.

Troubleshooting Guide

This section provides a more in-depth guide to diagnosing and resolving issues related to catalyst deactivation.

Symptom 1: Low or No Product Yield

A low or non-existent yield is a clear indicator of a problem with the catalytic cycle.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Inefficient Pre-catalyst Reduction Many palladium catalysts are in the Pd(II) state and need to be reduced to the active Pd(0) state.[1] This reduction can be hindered by various factors.Ensure you are using appropriate conditions for pre-catalyst reduction. This may involve the use of a suitable phosphine ligand or a reducing agent.[11]
Catalyst Poisoning Impurities in your reagents or solvent can bind to the palladium catalyst and inhibit its activity.[12]Purify all reagents and use anhydrous, degassed solvents. If you suspect sulfur poisoning, you may need to resynthesize your starting material using a sulfur-free route.[6]
Incorrect Base The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and the deprotonation of the alkyne in Sonogashira couplings.[13][14]Experiment with different bases of varying strengths. For Suzuki reactions, consider switching from carbonate bases to phosphate or fluoride bases.
Ligand Degradation Phosphine ligands can be susceptible to oxidation, especially at elevated temperatures. Oxidized phosphines are poor ligands and can lead to catalyst deactivation.Use fresh, high-quality ligands. Consider using more sterically hindered and electron-rich phosphine ligands, which are often more stable.[15]
Symptom 2: Reaction Stalls or is Sluggish

A reaction that starts but fails to go to completion often points to a catalyst that is deactivating over time.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalyst Instability The active catalytic species may be unstable under the reaction conditions, leading to gradual decomposition.Optimize the reaction temperature and consider using a more robust catalyst system. Encapsulated or supported catalysts can sometimes offer enhanced stability.[16]
Product Inhibition The product of the reaction may coordinate to the palladium center and inhibit further catalytic turnover.This can be a challenging issue to resolve. Sometimes, adjusting the solvent to favor product precipitation can help drive the reaction to completion.
Insufficient Catalyst Loading The amount of catalyst may be too low for the reaction to proceed to completion in a reasonable timeframe.While higher catalyst loadings can be costly, a modest increase may be necessary for challenging substrates.[17]
Symptom 3: Formation of Palladium Black

The appearance of a black precipitate is a definitive sign of catalyst deactivation.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Ligand Dissociation If the ligand dissociates from the palladium center, the unprotected metal can aggregate to form palladium black.Increase the ligand-to-palladium ratio. Using bulky phosphine ligands can also help to stabilize the catalytic species.[3]
High Reaction Temperature Elevated temperatures can accelerate catalyst decomposition pathways.Reduce the reaction temperature. You may need to screen different solvents to find one that allows the reaction to proceed at a lower temperature.[18]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black.Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of 2-Ethyl-1-iodo-4-methoxybenzene
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Ethyl-1-iodo-4-methoxybenzene (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

  • Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Introduction: Add degassed solvent (e.g., toluene or dioxane) to the Schlenk flask via syringe, followed by the catalyst/ligand mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Pathways ActiveCatalyst Active Pd(0)L_n Catalyst OxidativeAddition Oxidative Addition (Aryl Iodide) ActiveCatalyst->OxidativeAddition Catalytic Cycle LigandDegradation Ligand Degradation (e.g., Oxidation) ActiveCatalyst->LigandDegradation Aggregation Aggregation/ Precipitation ActiveCatalyst->Aggregation Poisoning Catalyst Poisoning (e.g., Sulfur) ActiveCatalyst->Poisoning DeactivatedCatalyst Deactivated Species (e.g., Palladium Black) ReductiveElimination Reductive Elimination (Product Formation) OxidativeAddition->ReductiveElimination Transmetalation, etc. ReductiveElimination->ActiveCatalyst LigandDegradation->DeactivatedCatalyst Aggregation->DeactivatedCatalyst Poisoning->DeactivatedCatalyst

Caption: Common pathways for palladium catalyst deactivation in cross-coupling reactions.

Troubleshooting Workflow

G Start Low Yield or Stalled Reaction CheckPurity Verify Purity of Starting Materials and Reagents Start->CheckPurity CheckInertness Ensure Rigorous Inert Atmosphere CheckPurity->CheckInertness Purity Confirmed Success Successful Reaction CheckPurity->Success Impurity Identified and Removed OptimizeBase Screen Different Bases CheckInertness->OptimizeBase Inertness Confirmed CheckInertness->Success Oxygen Leak Resolved OptimizeLigand Optimize Ligand and Ligand/Pd Ratio OptimizeBase->OptimizeLigand No Improvement OptimizeBase->Success Improved Yield OptimizeTemp Adjust Reaction Temperature OptimizeLigand->OptimizeTemp No Improvement OptimizeLigand->Success Improved Yield OptimizeTemp->Success Improved Yield Failure Consult Further Literature/ Consider Alternative Catalyst OptimizeTemp->Failure No Improvement

Caption: A decision tree for troubleshooting unsuccessful cross-coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gorgani, N. N., & Fărcaș, A. D. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 28(13), 5081. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Saiyyed, A. S., & Bedekar, A. V. (2016). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 6(70), 65866-65874. [Link]

  • Cheng, G. J., Zhang, X., Chung, L. W., Xu, L., & Wu, Y. D. (2015). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 137(5), 1706-1725. [Link]

  • van der Heijden, H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2686-2693. [Link]

  • Wikipedia. (2023, December 28). Sonogashira coupling. Retrieved from [Link]

  • Cosimi, E., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Bangar, P. G., & Iyer, S. (2020). Mizoroki–Heck reaction of 1,2-disubstituted aryl alkenes: Variables of synthesis, solvent and ligand modulation of reactivity. Synthetic Communications, 50(21), 3291-3301. [Link]

  • Eastgate, M. D., et al. (2010). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 14(5), 1144-1147. [Link]

  • García-García, P., et al. (2023). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. Green Chemistry, 25(21), 8564-8575. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1913. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Singh, R., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15449-15459. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. The Journal of Organic Chemistry, 71(25), 9372-9385. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from [Link]

  • Griessen, R., et al. (2016). Insights into Palladium Deactivation during Advanced Oxidation Processes. Catalysts, 6(12), 205. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction of aryl iodides over different catalysts. Retrieved from [Link]

  • Reddit. (n.d.). Practical Heck Reaction problems!. r/chemhelp. Retrieved from [Link]

  • Mohammadi, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6145-6171. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Eastgate, M. D., et al. (2010). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 14(5), 1144-1147. [Link]

  • ResearchGate. (n.d.). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Nobel Prize Outreach. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Retrieved from [Link]

  • H-Vision. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Kim, C., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [Doctoral dissertation, The Hong Kong Polytechnic University]. PolyU Electronic Theses. [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2021, February 11). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Yield Comparison Using a Model Aryl Iodide

A Note on the Selected Substrate: Extensive literature searches for direct, comparative experimental data on the cross-coupling reactions of 2-Ethyl-1-iodo-4-methoxybenzene did not yield specific results. To provide a da...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Selected Substrate: Extensive literature searches for direct, comparative experimental data on the cross-coupling reactions of 2-Ethyl-1-iodo-4-methoxybenzene did not yield specific results. To provide a data-driven and scientifically sound comparison as requested, this guide will utilize the closely related and extensively documented substrate, 1-iodo-4-methoxybenzene (4-iodoanisole) . The electronic properties of this model substrate are very similar to the target molecule, and while the steric hindrance from the ethyl group is absent, the trends in reactivity and yield across different coupling methods are expected to be largely comparable. This guide, therefore, serves as a strong predictive and methodological tool for researchers working with substituted alkoxy-iodobenzenes.

Introduction: The Versatility of Palladium-Catalyzed Cross-Coupling in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The choice of the specific cross-coupling method can significantly impact the yield and purity of the desired product. This guide provides a comparative overview of the yields obtained from various common cross-coupling methods using 1-iodo-4-methoxybenzene as a standard aryl iodide substrate.

The Central Role of the Catalytic Cycle

At the heart of these transformations lies a catalytic cycle, generally involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.

Cross_Coupling_Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition + R-X Pd(II)_Complex R-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation + R'-M Pd(II)_Intermediate R-Pd(II)-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Reforms Catalyst Product Product (R-R') Reductive_Elimination->Product

Caption: A simplified diagram of the palladium catalytic cycle in cross-coupling reactions.

Yield Comparison of Cross-Coupling Methods with 1-Iodo-4-methoxybenzene

The following table summarizes typical yields for various cross-coupling reactions with 1-iodo-4-methoxybenzene, based on literature reports. It is important to note that yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.

Cross-Coupling MethodCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd/CK₂CO₃DMFReflux41-92[2]
Suzuki-Miyaura 1-Iodo-3-methylbenzenePdCl₂(dppp)Cs₂CO₃Toluene9091[3]
Sonogashira PhenylacetylenePd(OAc)₂ / CuIDabco--High (Qualitative)[4]
Sonogashira TMS-acetylenePd catalyst / CuITEA-RT98[5]
Heck StyrenePd(OAc)₂K₂CO₃DMA140Good (Qualitative)[6]
Heck Ethyl acrylateBiogenic Pd NPsTriethylamine--up to 95[7]
Buchwald-Hartwig MorpholinePd/NHC complextBuOKToluene85High (Qualitative)
Stille OrganostannanePd(PPh₃)₄-THF-High (Qualitative)[8]

In-Depth Analysis of Key Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[9] The reaction typically employs a palladium catalyst and a base.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-4-methoxybenzene with Phenylboronic Acid [2]

  • To a microwave-safe vessel, add 1-iodo-4-methoxybenzene (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and Pd/C (15 mg, 1.4 mol% of Pd).

  • Add N,N-dimethylformamide (DMF, 8 mL).

  • Seal the vessel and place it in a domestic microwave oven adapted for chemical synthesis.

  • Irradiate the mixture under reflux conditions for a specified time (e.g., 30-90 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

The yield of this reaction is highly dependent on the heating time, with longer reaction times generally leading to higher yields.[2]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[10] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.[5][11]

Causality Behind Experimental Choices: The use of a copper(I) co-catalyst is crucial as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[12] The choice of base and reaction conditions can significantly affect the conversion and selectivity of the coupling products.[6] For aryl iodides, the reaction generally proceeds with good yields.[13]

Heck_Reaction_Workflow Heck Reaction Experimental Workflow cluster_prep Reaction Setup Reactants 1-Iodo-4-methoxybenzene + Alkene (e.g., Styrene) Mixing Combine reactants, catalyst, base, and solvent in a reaction vessel. Reactants->Mixing Catalyst_Base Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., K₂CO₃) Catalyst_Base->Mixing Solvent Solvent (e.g., DMA) Solvent->Mixing Heating Heat the mixture to the reaction temperature (e.g., 140°C). Mixing->Heating Workup Cool, dilute with water, and extract with organic solvent. Heating->Workup Purification Purify by column chromatography. Workup->Purification Product Substituted Alkene Product Purification->Product

Caption: A flowchart illustrating the general experimental workflow for a Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] This reaction is highly valuable for the synthesis of anilines and other N-aryl compounds. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Trustworthiness of the Protocol: A self-validating system for Buchwald-Hartwig amination involves careful exclusion of air and moisture, as the palladium(0) catalyst and some of the strong bases used are sensitive to these. The use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents is paramount for achieving reproducible and high yields.

Stille Coupling

The Stille reaction couples an organohalide with an organostannane reagent, catalyzed by palladium.[8] A key advantage of the Stille coupling is the tolerance of a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

Conclusion

The choice of cross-coupling method for a substrate like 1-iodo-4-methoxybenzene depends on the desired product and the specific functional groups present in the coupling partners. For the synthesis of biaryls, the Suzuki-Miyaura reaction is often the method of choice due to its high yields and environmentally benign nature. For the synthesis of enynes, the Sonogashira coupling is unparalleled. The Heck reaction provides a direct route to substituted alkenes, while the Buchwald-Hartwig amination is the premier method for C-N bond formation. While the Stille coupling is highly versatile, the toxicity of the reagents is a major consideration. For researchers working with 2-Ethyl-1-iodo-4-methoxybenzene, the data presented for 1-iodo-4-methoxybenzene provides a strong foundation for selecting and optimizing the appropriate cross-coupling methodology.

References

  • A green Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.[Link]

  • (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. ResearchGate.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]

  • Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed.[Link]

  • Heck coupling of iodobenzene and ethyl acrylate after 4 h. ResearchGate.[Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals.[Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.[Link]

  • The Mechanisms of the Stille Reaction. University of Windsor.[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.[Link]

  • Heck Reaction. Chemistry LibreTexts.[Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Semantic Scholar.[Link]

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